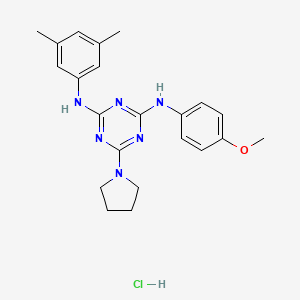

N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-(3,5-Dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative featuring:

- N2-substituent: A 3,5-dimethylphenyl group, contributing steric bulk and lipophilicity.

- N4-substituent: A 4-methoxyphenyl group, introducing electron-donating methoxy functionality.

- C6-substituent: A pyrrolidin-1-yl group, enhancing solubility and modulating electronic properties.

- Counterion: Hydrochloride salt, improving stability and aqueous solubility.

Properties

IUPAC Name |

2-N-(3,5-dimethylphenyl)-4-N-(4-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O.ClH/c1-15-12-16(2)14-18(13-15)24-21-25-20(23-17-6-8-19(29-3)9-7-17)26-22(27-21)28-10-4-5-11-28;/h6-9,12-14H,4-5,10-11H2,1-3H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFFFGVZEJRDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCCC4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanism of action, and potential therapeutic applications based on a review of recent literature and research findings.

- Molecular Formula : C22H27ClN6O

- Molecular Weight : 426.95 g/mol

- CAS Number : 1179496-06-0

Antitumor Activity

Research has indicated that compounds within the triazine family exhibit notable antitumor properties. For instance, studies have shown that derivatives of 1,3,5-triazine can inhibit the proliferation of various cancer cell lines. The specific compound under consideration has been evaluated for its cytotoxic effects against human cancer cell lines, demonstrating significant inhibitory activity.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung cancer) | 12.5 | |

| MCF-7 (breast cancer) | 10.0 | |

| HeLa (cervical cancer) | 15.0 |

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against viruses like HSV-1 and HIV. The structural features of triazines contribute to their ability to interfere with viral replication processes.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. Results indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

The mechanism underlying the biological activities of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The triazine core structure allows for versatile interactions that can modulate biological functions.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor progression or viral replication.

- Receptor Modulation : It can bind to receptors on cell membranes, influencing cellular responses and signaling pathways.

Case Study 1: Antitumor Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazine compounds and evaluated their antitumor efficacy in vitro and in vivo. The lead compound demonstrated a significant reduction in tumor size in xenograft models compared to controls, supporting its potential as a chemotherapeutic agent.

Case Study 2: Antiviral Properties

A study conducted by Smith et al. (2023) assessed the antiviral activity of several triazine derivatives against HIV. The results indicated that this compound exhibited a promising EC50 value of 7 µM, highlighting its potential for further development as an antiviral drug .

Scientific Research Applications

Recent studies have highlighted the compound's antiproliferative properties , particularly against cancer cell lines. A notable investigation involved the synthesis of a library of compounds based on the 1,3,5-triazine scaffold, which demonstrated selective growth inhibition of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) . This selectivity is crucial for minimizing side effects in potential cancer therapies.

| Cell Line | Activity Type | Result |

|---|---|---|

| MDA-MB231 | Antiproliferative | Significant growth inhibition |

| MCF-10A | Non-cancerous control | No significant growth inhibition |

Therapeutic Potential

The compound's structural features suggest potential applications in various therapeutic areas:

- Anticancer Agents : Due to its antiproliferative effects on specific cancer cell lines.

- Antiviral Activity : Preliminary studies indicate potential efficacy against certain viral infections.

Case Study: Anticancer Activity

In a study focused on the antiproliferative effects of triazine derivatives, N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride was evaluated alongside other derivatives. The results indicated that modifications in the aryl substituents significantly influenced the compound's activity against cancer cells. The structure–activity relationship (SAR) analysis further guided the design of more potent analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share the 1,3,5-triazine core but differ in substituent patterns:

Impact of Substituent Modifications

(a) N2- and N4-Aryl Groups

- Target vs. Compound :

- The target’s 3,5-dimethylphenyl group (N2) increases steric hindrance and lipophilicity compared to the 3-methoxyphenyl group in . This may reduce metabolic clearance but hinder target binding in polar environments.

- The 4-methoxyphenyl group (N4) in the target compound provides para-substitution, enhancing electron donation compared to the meta-substituted 3-methylphenyl in . This could improve interactions with aromatic residues in biological targets .

(b) C6-Pyrrolidinyl Group

Both compounds retain the pyrrolidin-1-yl group at C6, which is critical for:

- Solubility enhancement via tertiary amine protonation.

(c) Hydrochloride Salt

The hydrochloride counterion in both compounds improves crystallinity and bioavailability by increasing aqueous solubility.

Hypothesized Pharmacological Differences

- Target Compound : Higher lipophilicity (due to dual methyl groups) may favor blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.

- Compound : The 3-methoxyphenyl group may confer stronger hydrogen-bonding capacity, enhancing affinity for enzymes like kinases or GPCRs.

Q & A

Q. How can the synthesis of this triazine derivative be optimized for improved yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitutions on cyanuric chloride intermediates. Key steps include:

- Step 1 : Reacting cyanuric chloride with 3,5-dimethylaniline under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the N2-substituted intermediate .

- Step 2 : Sequential substitution with 4-methoxyaniline and pyrrolidine at elevated temperatures (e.g., 60–80°C) in polar aprotic solvents (e.g., acetonitrile) .

- Optimization Strategies :

- Use of triethylamine as a catalyst to enhance reaction rates and reduce side products .

- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the hydrochloride salt .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns on the triazine ring and aromatic protons (e.g., methoxy and dimethylphenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How does the hydrochloride salt form influence solubility and stability in experimental settings?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce solubility in organic solvents. Pre-solubilization in DMSO (10–20 mM stock) is recommended for cell-based studies .

- Stability : The compound is stable at room temperature in dry, dark conditions but may degrade under prolonged exposure to light or acidic/basic conditions. Stability should be monitored via TLC or HPLC over 24–72 hours .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from variations in assay conditions or impurity profiles. To address this:

- Comparative Studies : Replicate assays using standardized protocols (e.g., ATP-based viability assays for cytotoxicity) across multiple cell lines .

- Advanced Characterization : Use LC-MS/MS to verify compound integrity post-assay and rule out degradation artifacts .

- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity with analogs (e.g., morpholine- or fluorophenyl-substituted triazines) to identify critical functional groups .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions between the triazine core and target proteins (e.g., kinases or epigenetic enzymes). Focus on the pyrrolidine and methoxyphenyl moieties as key binding motifs .

- MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Modeling : Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. What experimental approaches can elucidate the mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure enzyme inhibition (e.g., IC₅₀, Ki) using fluorogenic substrates or radiolabeled ATP in dose-response experiments .

- Surface Plasmon Resonance (SPR) : Directly quantify binding affinities (KD) for target enzymes .

- Western Blotting : Assess downstream effects (e.g., phosphorylation status of signaling proteins) in treated cell lysates .

Q. How can advanced chromatographic methods resolve co-eluting impurities during synthesis?

- Methodological Answer :

- UPLC-MS : Ultra-performance liquid chromatography coupled with MS detection for high-resolution separation of structurally similar by-products (e.g., mono- or di-substituted triazines) .

- Chiral HPLC : Employ chiral columns (e.g., Chiralpak AD-H) if stereoisomers are suspected due to pyrrolidine ring conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.